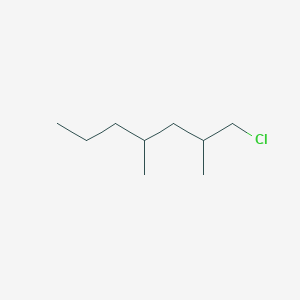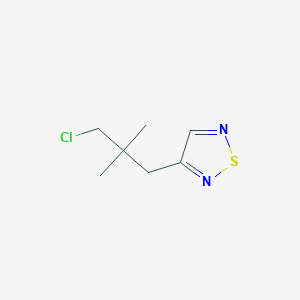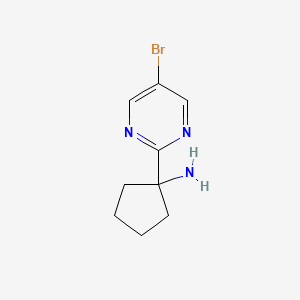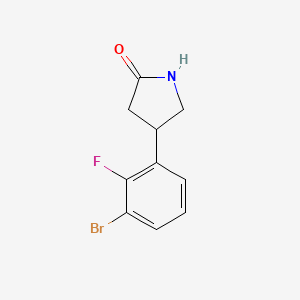
1-Chloro-2,4-dimethylheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2,4-dimethylheptane is an organic compound belonging to the class of alkyl halides It is characterized by a heptane backbone with chlorine and two methyl groups attached at the first, second, and fourth positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-Chloro-2,4-dimethylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like tert-butanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile.
Elimination: Formation of alkenes such as 2,4-dimethylhept-1-ene.
科学研究应用
1-Chloro-2,4-dimethylheptane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-2,4-dimethylheptane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The reaction mechanism can proceed via an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. In elimination reactions, the compound loses a hydrogen atom and the chlorine atom, forming a double bond and resulting in the formation of an alkene.
相似化合物的比较
1-Bromo-2,4-dimethylheptane: Similar structure but with a bromine atom instead of chlorine.
1-Iodo-2,4-dimethylheptane: Similar structure but with an iodine atom instead of chlorine.
2-Chloro-2,4-dimethylheptane: Chlorine atom attached at the second position instead of the first.
Uniqueness: 1-Chloro-2,4-dimethylheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the first position and the methyl groups at the second and fourth positions create a distinct steric and electronic environment, affecting its chemical behavior compared to other similar compounds.
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
1-chloro-2,4-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-5-8(2)6-9(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI 键 |
AWVARKJJRCJNDA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]butan-1-one](/img/structure/B13175930.png)
![3-Amino-2-(propan-2-yl)-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13175936.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13175962.png)

